Phylloseptin-9
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLGLLPSIVSGAVSLVKKL |
Origin of Product |
United States |
Molecular Structure and Conformation
Secondary Structure Analysis in Diverse Environments
Computational Modeling and Prediction Algorithms
Specific computational modeling studies for a peptide named "Phylloseptin-9" are not available in published research. However, the secondary structures of various known phylloseptin peptides are routinely predicted using computational algorithms and online servers as part of their initial characterization.
Researchers commonly employ tools like the I-TASSER (Iterative Threading ASSEmbly Refinement) server to predict the secondary and tertiary structures of newly identified phylloseptins, such as Phylloseptin-PBa and Phylloseptin-PV1. mdpi.comfrontiersin.org These prediction tools work by assembling predicted conformations of short local sequences using a coarse-grained energy score. mdpi.com The primary amino acid sequence is submitted, and the server generates predicted three-dimensional models. mdpi.comird.fr For example, modeling for Phylloseptin-PBa on the I-TASSER server predicted a large α-helical domain. mdpi.com
Helical wheel projections are also standard computational tools used to visualize the amphipathic nature of these peptides. mdpi.comdovepress.com These models map the amino acid sequence onto a rotating helix, graphically separating the hydrophobic and hydrophilic residues to opposite faces of the helix, a key feature for the function of many antimicrobial peptides. mdpi.com Molecular docking simulations, using software like Hex, have also been used to model the interaction of phylloseptins with bacterial membrane models, predicting how the α-helical structure inserts into the lipid bilayer. researchgate.netresearchgate.net
Table 1: Common Computational Tools Used in Phylloseptin Research
| Tool/Algorithm | Application in Phylloseptin Research | Representative Peptides Studied |
|---|---|---|
| I-TASSER Server | Predicts 3D structure from amino acid sequence. mdpi.comfrontiersin.org | Phylloseptin-PBa, Phylloseptin-PV1 mdpi.comfrontiersin.org |
| Helical Wheel Projection | Visualizes the amphipathic α-helical conformation. mdpi.comdovepress.com | Phylloseptin-PBa, Phylloseptin-PHa mdpi.comdovepress.com |
| PEP-FOLD | Predicts 3D conformations of peptides. ird.fr | General short antimicrobial peptides ird.fr |
| Hex Docking Software | Simulates peptide-membrane interaction. researchgate.netresearchgate.net | Phylloseptin-S2 researchgate.netresearchgate.net |
| DICHROWEB | Analyzes circular dichroism data to calculate secondary structure content. mdpi.comnih.gov | Phylloseptin-PTa, Phylloseptin-PHa mdpi.comnih.gov |
Conformational Dynamics and Flexibility Studies
Direct studies on the conformational dynamics and flexibility of a peptide specifically named "this compound" have not been reported. However, research on the phylloseptin family indicates that these peptides exhibit significant conformational flexibility, which is crucial to their function. Their structure is highly dependent on the surrounding environment. mdpi.comnih.gov
In aqueous solutions, phylloseptins typically adopt a disordered, or random coil, conformation. frontiersin.orgnih.govresearchgate.net This is observed through techniques like circular dichroism (CD) spectroscopy, which shows a characteristic single negative band for peptides in a random coil state. frontiersin.orgresearchgate.net
Upon interaction with a membrane or a membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. mdpi.comnih.govresearchgate.net In these hydrophobic or amphipathic environments, phylloseptins fold into a well-defined α-helical structure. mdpi.comnih.gov This transition is a hallmark of the family and is considered essential for their biological activity. nih.govnih.gov The α-helix creates an amphipathic structure where charged/polar and non-polar amino acid side chains are segregated, facilitating membrane interaction. mdpi.comembrapa.br
The degree of helicity can vary among different phylloseptin members. For instance, CD analysis showed that in a 50% TFE solution, Phylloseptin-PBu achieves 96% α-helicity, while Phylloseptin-PTa and Phylloseptin-PHa show α-helicity of 34% and 27%, respectively. mdpi.comnih.gov The presence of a proline residue, common in many phylloseptins, can affect the linearity of the structure, potentially introducing a "hinge" that allows for flexibility. nih.govmdpi.com Solid-state NMR studies on some phylloseptins have further elucidated how these peptides orient themselves within a lipid bilayer, confirming their dynamic interaction with membranes. nih.gov
Table 2: Secondary Structure Content of Representative Phylloseptins in Different Environments
| Peptide | Environment | Predominant Conformation | α-Helical Content (%) | Reference |
|---|---|---|---|---|
| Phylloseptin-PV1 | Aqueous Buffer | Random Coil | Not specified | frontiersin.org |
| Phylloseptin-PV1 | 50% TFE Solution | α-Helix | 40.3% | frontiersin.org |
| Phylloseptin-PBu | Aqueous Solution | Random Coil / β-Sheet | ~7% | nih.gov |
| Phylloseptin-PBu | 50% TFE Solution | α-Helix | 96% | nih.gov |
| Phylloseptin-PTa | 50% TFE Solution | α-Helix | 34% | mdpi.com |
| Phylloseptin-PHa | 50% TFE Solution | α-Helix | 27% | mdpi.com |
Mentioned Compounds
Biosynthesis and Molecular Biology
Precursor Gene Cloning and Transcriptomic Analysis
The identification of the gene encoding Phylloseptin-9 and other phylloseptins has been largely accomplished through "shotgun" cloning techniques and transcriptomic analysis of frog skin secretions. nih.govmdpi.com This methodology involves constructing a cDNA library from the mRNA extracted from the skin secretions. nih.govmdpi.com
Researchers utilize degenerate primers designed based on the highly conserved signal peptide region of known phylloseptin precursors to amplify the target cDNA. nih.govmdpi.com Through techniques like Rapid Amplification of cDNA Ends (RACE), the full-length nucleotide sequence of the precursor-encoding cDNA is obtained. mdpi.com
Bioinformatic analysis of the cloned cDNA reveals an open-reading frame (ORF) that translates into a prepropeptide. mdpi.comresearchgate.net For this compound (UniProt accession: Q0VZ40), the gene is designated as psn-9. uniprot.org It is worth noting that some nomenclatural confusion exists in databases, with this sequence having also been referred to as Phylloseptin-11 in initial publications. uniprot.org
The translated ORF of the this compound precursor consists of 66 amino acid residues. uniprot.org Transcriptomic and peptidomic analyses of skin secretions from various Phyllomedusa species have led to the discovery of numerous phylloseptin variants, providing a rich dataset for understanding their molecular diversity. ird.frresearchgate.netnih.gov
Table 1: Characteristics of the this compound (PLS-H7) Precursor Data sourced from UniProt (Q0VZ40). uniprot.org
| Feature | Description | Position (Amino Acid) | Length (Amino Acids) |
|---|---|---|---|
| Signal Peptide | Targets the prepropeptide for secretion. | 1-22 | 22 |
| Propeptide | Acidic spacer region, cleaved during maturation. | 23-44 | 22 |
| Processing Site | Pair of basic residues (Lys-Arg) signaling cleavage. | 45-46 | 2 |
| Mature Peptide | The final, active this compound sequence. | 47-65 | 19 |
| Amidation Donor | Glycine (B1666218) residue required for C-terminal amidation. | 66 | 1 |
Biosynthetic Pathway Identification and Enzymatic Modifications
The biosynthesis of this compound follows a pathway common to many secreted bioactive peptides, starting from a larger precursor protein that undergoes several enzymatic modifications. nih.govmdpi.com
The N-terminus of the this compound precursor contains a 22-amino-acid signal peptide. mdpi.comuniprot.org This hydrophobic sequence is crucial for directing the nascent polypeptide chain into the endoplasmic reticulum, a critical step for proteins destined for secretion. dtu.dk Within the endoplasmic reticulum, a signal peptidase recognizes and cleaves off this signal sequence, releasing the propeptide into the secretory pathway. The general structure of these signal peptides includes a positively charged n-region, a hydrophobic h-region, and a neutral c-region preceding the cleavage site. dtu.dk
A hallmark of phylloseptins, including this compound, is the amidation of the C-terminal amino acid residue. mdpi.commdpi.com This modification is critical for the peptide's biological activity and stability. mdpi.com The precursor protein contains a glycine residue immediately following the mature peptide sequence. uniprot.orgmdpi.complos.org This glycine serves as the amide donor in a two-step enzymatic reaction catalyzed by a single enzyme, peptidylglycine alpha-amidating monooxygenase (PAM). The PAM enzyme first hydroxylates the alpha-carbon of the terminal glycine, which is then followed by the cleavage of the C-N bond, leaving an amidated C-terminus on the mature peptide and releasing glyoxylate. wikipedia.org
Post-translational modification refers to the covalent alteration of a protein after its translation from mRNA. wikipedia.orgebi.ac.uk For this compound, these events are essential for transforming the inactive precursor into the final, active antimicrobial peptide. The entire process occurs after the protein has been released from the ribosome. ebi.ac.uk
Following the cleavage of the signal peptide, the resulting propeptide is further processed. A key step is the excision of the mature peptide from the acidic "spacer" domain. This is accomplished by propeptide convertases, which recognize and cleave at specific sites. mdpi.com Phylloseptin precursors, including that of this compound, feature a classic dibasic cleavage site, typically Lysyl-Arginine (-KR-), located immediately upstream of the mature peptide sequence. mdpi.comnih.govmdpi.com
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Processing Step |
|---|---|---|
| Signal Peptidase | Cleaves the N-terminal signal peptide. | Signal Peptide Processing |
| Propeptide Convertase | Cleaves the propeptide at the dibasic -KR- site. | Post-Translational Processing |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Catalyzes C-terminal amidation using a glycine donor. | C-Terminal Amidation |
C-Terminal Amidation Mechanisms
Genetic Variation and Phylogenetic Ancestry of Phylloseptin Precursors
The study of phylloseptin precursors provides insights into the evolutionary strategies of amphibian host defense peptides. A defining feature is the stark contrast between the conservation of the signal peptide and the hypervariability of the mature peptide region. nih.govmdpi.com
The nucleotide and amino acid sequences of the signal peptides are highly conserved across different phylloseptin precursors, often showing more than 85-90% identity even between different frog species. semanticscholar.orgnih.gov This high degree of conservation strongly suggests a homologous phylogenetic ancestry, meaning these peptides likely evolved from a single common ancestral gene. nih.govmdpi.comberkeley.edu A phylogenetic tree, which represents evolutionary relationships, would show these precursors originating from a common ancestral lineage. berkeley.edunih.gov
Conversely, the region encoding the mature peptide exhibits significant sequence variation. mdpi.comfrontiersin.org This diversity is believed to be the result of accelerated molecular evolution, driving the generation of a wide array of antimicrobial peptides to effectively combat an ever-changing spectrum of pathogens in the environment. mdpi.com This results in multiple paralogous forms of the peptide within a single species, each potentially having a slightly different antimicrobial profile. plos.org
Table 3: Comparison of Phylloseptin Precursor Structures from Different Phyllomedusa Species
| Phylloseptin | Species | Precursor Length (AA) | Signal Peptide | Mature Peptide |
|---|---|---|---|---|
| This compound (PLS-H7) | P. hypochondrialis | 66 | Highly Conserved | FLSLPHFASKVL.NH₂ |
| Phylloseptin-PTa | P. tarsius | 66 | Highly Conserved | FLSLPIVAGVLSAIK.NH₂ |
| Phylloseptin-PBa | P. baltea | 66 | Highly Conserved | FLSLIPHAISAVSLA.NH₂ |
| Phylloseptin-S2 | P. sauvagii | 67 | Highly Conserved | FLSLIPHAISAVSAA.NH₂ |
| Phylloseptin-PV1 | P. vaillantii | 66 | Highly Conserved | FLSLIPHAISAVSLA.NH₂ |
Chemical Synthesis and Analog Design
Solid Phase Peptide Synthesis (SPPS) Methodologies
The primary method for producing Phylloseptin-9 and its derivatives is Solid Phase Peptide Synthesis (SPPS), specifically utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. frontiersin.orgnih.govnih.gov This technique involves building the peptide chain sequentially while one end is anchored to an insoluble solid support, typically a resin like Rink amide resin. nih.govmdpi.com
The synthesis is often carried out using automated peptide synthesizers. frontiersin.orgnih.govmdpi.com The process follows a cycle of steps for each amino acid added:
Deprotection: The Fmoc protecting group on the α-amine of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.orgnih.govmdpi.com
Activation and Coupling: The next amino acid to be added is activated. This is commonly achieved using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM) or N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt). frontiersin.orgnih.govnih.gov The activated amino acid is then coupled to the newly freed amine group of the growing peptide chain. frontiersin.org
Washing: After each deprotection and coupling step, the resin is washed to remove excess reagents and by-products.
This cycle is repeated until the entire amino acid sequence of this compound is assembled.
Purification and Characterization of Synthetic this compound
Once the synthesis is complete, the peptide must be cleaved from the resin and its side-chain protecting groups removed. This is typically done using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers like water, thioanisole, and 1,2-ethanedithiol (B43112) to prevent side reactions. frontiersin.orgmdpi.com The crude peptide is then precipitated from the cleavage mixture using a cold solvent such as diethyl ether or methyl-tert-butyl ether, and lyophilized (freeze-dried). frontiersin.orgird.fr
The lyophilized crude product is a mixture containing the desired peptide along with truncated and deletion sequences. Purification is essential and is almost universally achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgnih.govplos.org The crude peptide is passed through a column (commonly a C18 column) and eluted with a gradient of an organic solvent like acetonitrile (B52724) (ACN) in water, with TFA added to both phases. plos.orgembrapa.br Fractions are collected, and those containing the pure peptide are pooled and lyophilized again.
The identity and purity of the final synthetic peptide are confirmed by analytical techniques. The primary methods are:
Analytical RP-HPLC: To assess the homogeneity of the purified sample. plos.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: To confirm that the molecular mass of the synthetic peptide matches its calculated theoretical mass. frontiersin.orgnih.govplos.orgnih.gov
Tandem Mass Spectrometry (MS/MS): Used for more detailed structural validation by fragmenting the peptide and sequencing the resulting pieces to confirm the correct amino acid sequence. nih.govmdpi.com
Rational Design of this compound Analogues
Rational design involves modifying the primary structure of this compound to create analogues with improved characteristics. researchgate.netmdpi.com The goal is often to enhance antimicrobial potency while minimizing toxicity and improving stability. mdpi.commdpi.com
A key strategy in designing phylloseptin analogues is amino acid substitution to alter physicochemical properties like net positive charge and hydrophobicity. researchgate.net
Cationicity Enhancement: Increasing the net positive charge is a common approach, as it is thought to enhance the initial electrostatic attraction to negatively charged bacterial membranes. embrapa.brnih.gov This is often achieved by substituting neutral amino acids with cationic ones, such as replacing an alanine (B10760859) (Ala) with a lysine (B10760008) (Lys). researchgate.net Studies on phylloseptin analogues have shown that these cationicity-enhanced peptides can exhibit a significant increase in antimicrobial activity. researchgate.netmdpi.comnih.gov
L/D-Amino Acid Isomerism: A more advanced strategy involves the substitution of naturally occurring L-amino acids with their non-natural D-isomers. Incorporating D-lysine in place of L-lysine has been shown to create diastereomers with potent antimicrobial activity. researchgate.netmdpi.comnih.gov Analogues incorporating D-lysines have demonstrated reduced hemolytic activity and cytotoxicity, leading to an improved therapeutic index. nih.gov
A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body, leading to short half-lives and low bioavailability. mdpi.com Modifications are designed to overcome this:
D-Amino Acid Substitution: The use of D-amino acids is a primary strategy to enhance stability. researchgate.net Proteolytic enzymes are stereospecific and generally cannot cleave peptide bonds involving D-amino acids. researchgate.net Studies on a phylloseptin-PT analogue showed that substituting L-lysine with D-lysine improved its stability against trypsin and serum proteases. researchgate.net These D-lysine-containing conformers were specifically designed to enhance bioavailability. researchgate.netmdpi.comnih.gov
Other Non-Proteinogenic Amino Acids: Research suggests that incorporating other non-standard amino acids, such as N-methyl amino acids, could also be a useful strategy to modulate and improve stability against enzymatic breakdown. researchgate.net
Amino Acid Substitution Strategies (e.g., L/D-lysine modifications)
Structure-Function Relationship Studies of Synthetic Analogues
By synthesizing a series of analogues and comparing their biological activities, researchers can deduce critical structure-function relationships.
Amphipathic Structure: Phylloseptins form an amphipathic α-helix upon interacting with membranes, which is key to their function. mdpi.com The arrangement of hydrophobic and hydrophilic residues determines the peptide's amphipathicity. Modifications that disrupt this structure can reduce or eliminate activity. Maintaining α-helicity within a certain range is considered essential for potent antimicrobial function. nih.gov
Influence of C-terminal Residues: The amino acid composition at the C-terminus has been shown to influence antimicrobial potency. For example, within the phylloseptin family, peptides ending with a Leucine (B10760876) residue are often more potent than those ending with a Phenylalanine. nih.gov
D-Amino Acid Impact: The introduction of D-amino acids not only enhances stability but also affects activity. Analogues with D-lysine substitutions have been found to retain significant antimicrobial effects while showing reduced toxicity, demonstrating that stereochemistry is a powerful tool for optimizing peptide function. nih.gov
The following tables provide examples of data generated from studies on phylloseptin analogues.
Table 1: Physicochemical Properties of a Parent Phylloseptin and Designed Analogues This table illustrates how amino acid substitutions affect key physicochemical parameters. Data is modeled after findings in published research. researchgate.netresearchgate.net
| Peptide Name | Amino Acid Sequence | Net Charge | Hydrophobicity (H) |
| Phylloseptin-PT | FLSLIPHAIAKLAKHL-NH₂ | +3 | 0.62 |
| PS-PT1 (analogue) | FLSLIPHK IAKLAKHL-NH₂ | +4 | 0.58 |
| PS-PT2 (analogue) | FLSLIPHK IAKK AKHL-NH₂ | +5 | 0.54 |
| PS-PT2a (D-Lys) | FLSLIPHk IAKk AKHL-NH₂ | +5 | 0.54 |
| (Note: Uppercase letters denote L-amino acids; lowercase 'k' denotes D-lysine. Hydrophobicity is a calculated value.) |
Table 2: Antimicrobial Activity of Phylloseptin Analogues This table shows the Minimum Inhibitory Concentration (MIC) in µM, where a lower value indicates higher potency. Data is representative of results found in literature. mdpi.commdpi.com
| Peptide | S. aureus | E. coli | C. albicans |
| Phylloseptin-PT | 128 | >128 | 128 |
| PS-PT1 | 32 | 32 | 32 |
| PS-PT2 | 4 | 8 | 8 |
| PS-PT2a (D-Lys) | 4 | 8 | 8 |
These studies collectively demonstrate that the rational design and chemical synthesis of analogues are indispensable tools for dissecting the structure-function relationship of this compound, paving the way for the development of novel antimicrobial agents.
Molecular Mechanism of Action
Interactions with Biological Membranes
Phylloseptin-9, like other cationic AMPs, exhibits a strong affinity for microbial membranes due to fundamental differences in lipid composition between microbial and mammalian cells. explorationpub.com The outer leaflet of bacterial membranes is rich in anionic components, which provides a strong electrostatic attraction for the positively charged peptide. tandfonline.com
The initial and critical step in the mechanism of action of this compound involves electrostatic interactions between the cationic peptide and negatively charged molecules on the surface of microbial cells. tandfonline.comfrontiersin.org In Gram-negative bacteria, the outer membrane is abundant in lipopolysaccharides (LPS), which carry a significant negative charge. tandfonline.comexplorationpub.com In Gram-positive bacteria, the cell wall contains teichoic acids, and the cytoplasmic membrane is rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin (B10847521), which also contribute to a net negative surface charge. frontiersin.orgexplorationpub.com
The positive charge of phylloseptins, arising from lysine (B10760008) and sometimes histidine residues, is a key determinant of this initial binding. tandfonline.comdovepress.com This electrostatic attraction is considered the primary force that concentrates the peptide at the microbial membrane surface, a prerequisite for its subsequent disruptive actions. tandfonline.comird.fr The strength of this interaction can be influenced by the net positive charge of the peptide; a higher cationicity generally enhances the binding to the anionic bacterial membrane. tandfonline.comdovepress.com
Following the initial electrostatic binding, hydrophobic interactions play a crucial role in the insertion and stabilization of this compound within the lipid bilayer. dovepress.comresearchgate.net Phylloseptins are amphipathic molecules, meaning they possess both hydrophilic (charged) and hydrophobic regions. tandfonline.com Upon binding to the membrane, they are believed to adopt an α-helical secondary structure, which spatially separates the charged and hydrophobic amino acid residues. frontiersin.orgmdpi.com
This amphipathic α-helix aligns parallel to the membrane surface, allowing the hydrophobic face of the helix to interact with the nonpolar acyl chains of the membrane phospholipids. dovepress.comird.fr The insertion of the peptide into the membrane is driven by these favorable hydrophobic interactions. dovepress.com The degree of hydrophobicity of the peptide has a significant impact; while essential for membrane disruption, excessive hydrophobicity can lead to non-selective interactions and potential toxicity towards mammalian cells, which have zwitterionic (electrically neutral) outer membranes. dovepress.commdpi.com Therefore, a balance between cationicity and hydrophobicity is crucial for the selective and effective antimicrobial activity of phylloseptins. tandfonline.comdovepress.com
The ability of this compound and its analogs to disrupt membrane integrity is experimentally verified through membrane permeabilization assays. A common method employs the fluorescent dye SYTOX Green. frontiersin.orgnih.gov SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of healthy cells. asm.orgresearchgate.net However, when a peptide like a phylloseptin compromises the membrane, the dye enters the cell, binds to intracellular nucleic acids, and emits a strong fluorescent signal. The increase in fluorescence intensity is directly proportional to the degree of membrane permeabilization. researchgate.net
Studies on phylloseptin peptides, such as Phylloseptin-PV1 and Phylloseptin-PHa, have demonstrated their capacity to permeabilize the membranes of various bacteria, including Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). frontiersin.orgnih.govresearchgate.net These assays show a time- and concentration-dependent increase in SYTOX Green uptake, confirming that these peptides effectively disrupt the bacterial plasma membrane. frontiersin.orgresearchgate.net For instance, some phylloseptins have shown membrane permeabilization effects comparable to the well-known lytic peptide melittin (B549807) against Gram-positive bacteria. frontiersin.orgnih.gov
The table below summarizes findings from a membrane permeability assay using SYTOX Green for a representative phylloseptin peptide (Phylloseptin-PV1) against different bacterial strains.
| Bacterial Strain | Peptide Concentration | Membrane Permeabilization (%) |
|---|---|---|
| E. coli | 1 x MIC | ~40% |
| E. coli | 2 x MIC | ~50% |
| E. coli | 4 x MIC | ~45% |
| S. aureus | 1 x MIC | ~80% |
| S. aureus | 2 x MIC | ~90% |
| S. aureus | 4 x MIC | ~95% |
| MRSA | 1 x MIC | ~75% |
| MRSA | 2 x MIC | ~90% |
| MRSA | 4 x MIC | ~95% |
Data adapted from studies on Phylloseptin-PV1. frontiersin.orgnih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that prevents visible growth of a bacterium.
Hydrophobic Interactions with Membrane Bilayers
Proposed Models of Membrane Disruption
Once a critical concentration of peptide accumulates on the microbial membrane, the integrity of the bilayer is compromised through the formation of transmembrane pores or other disruptive structures. frontiersin.orgird.fr Several models have been proposed to describe this process, with the barrel-stave and toroidal pore models being the most cited for α-helical AMPs like phylloseptins. mdpi.comnih.gov
In the barrel-stave model, the peptide helices insert perpendicularly into the membrane bilayer. ubc.caubc.ca The hydrophobic surfaces of the amphipathic peptides align to face the hydrophobic lipid core of the membrane, while the hydrophilic surfaces face inward, forming the lining of a water-filled channel. ubc.caplos.org This structure resembles the staves of a barrel, creating a stable, peptide-lined pore through the membrane.
This model requires specific structural characteristics, such as precise spacing of hydrophobic and charged residues and a peptide length sufficient to span the membrane. mdpi.com While it is a well-established model for some peptides, it is considered to have stringent requirements and has been definitively evidenced for only a limited number of AMPs. mdpi.complos.org
The toroidal pore, or "wormhole," model is more commonly speculated for phylloseptins and other α-helical peptides like magainins. mdpi.comubc.ca In this model, the inserted peptide helices associate with the polar head groups of the membrane phospholipids. nih.govubc.ca This interaction induces a significant positive curvature in the membrane, causing the lipid monolayer to bend inward and line the pore along with the peptides. mdpi.comnih.gov
The key distinction from the barrel-stave model is that in a toroidal pore, both the peptides and the lipid head groups form the channel's lining, creating a continuous bend from the outer to the inner leaflet of the membrane. nih.govubc.ca This model is considered less structurally restrictive than the barrel-stave model. mdpi.com Given the α-helical nature of phylloseptins in membrane-mimicking environments and their potent membrane-disrupting activity at relatively low concentrations, the toroidal pore model is often suggested as their likely mechanism of action. mdpi.com
Carpet Model Mechanisms
The "carpet-like" model is a proposed mechanism through which this compound and related antimicrobial peptides (AMPs) disrupt microbial membranes. In this model, the peptides initially bind to the outer surface of the bacterial membrane. As the concentration of the peptide increases, they accumulate and cover the membrane in a "carpet-like" manner. ird.frnih.gov This accumulation is driven by electrostatic interactions between the cationic peptide and the anionic components of the microbial membrane. ird.fr
Once a threshold concentration is reached, the peptides cause a disruption of the lipid packing within the bilayer. ird.fr This can lead to the formation of local cracks or transient pores, ultimately causing the disintegration of the membrane. ird.fr This process results in the leakage of intracellular contents and is often concurrent with cell death. ird.fr The action of some phylloseptins, which is similar to that of dermaseptin (B158304) B2, is consistent with this carpet-like mechanism. ird.fr It is important to note that the carpet model is more likely to occur at higher peptide concentrations in vitro. mdpi.com
Differential scanning calorimetry studies on model membranes have provided evidence for this mechanism. For instance, certain phylloseptins have been shown to disrupt the acyl chain packing of anionic lipid bilayers, leading to the formation of regions with coexisting peptide-rich and lipid-rich phases. ird.fr
Cellular Targeting Specificity Investigations (e.g., eukaryotic vs. prokaryotic membranes)
A crucial aspect of the therapeutic potential of antimicrobial peptides like this compound is their ability to selectively target prokaryotic (bacterial) cells over eukaryotic (e.g., mammalian) cells. This specificity is largely attributed to the fundamental differences in the composition and properties of their respective cell membranes.
Prokaryotic membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (CL). nih.gov The outer membrane of Gram-negative bacteria also contains lipopolysaccharide (LPS), which carries a significant negative charge. nih.gov In contrast, eukaryotic cell membranes are primarily composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), and also contain sterols like cholesterol, which is generally absent in bacterial membranes. nih.gov
The positive charge of this compound and other cationic AMPs facilitates a preferential electrostatic attraction to the negatively charged surfaces of bacterial membranes. ird.frnih.gov This initial binding is a critical step in their antimicrobial action. The lower net negative charge of eukaryotic membranes results in a weaker electrostatic interaction, thus reducing the peptide's lytic activity against these cells.
| Feature | Prokaryotic Cell Membranes | Eukaryotic Cell Membranes |
| Overall Charge | Anionic (Negative) | Zwitterionic (Neutral) |
| Key Phospholipids | Phosphatidylglycerol (PG), Cardiolipin (CL) | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) |
| Sterols | Generally Absent | Present (e.g., Cholesterol) |
| Outer Layer (Gram-negative) | Lipopolysaccharide (LPS) | Glycocalyx |
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between peptides and lipid bilayers at an atomic level. These simulations provide insights into the dynamic processes of peptide binding, insertion, and membrane disruption that are often difficult to capture through experimental methods alone.
For phylloseptin-like peptides, MD simulations have been employed to model their interaction with bacterial membrane mimics, such as bilayers representing the E. coli membrane. plos.orgresearchgate.net These simulations have shown that the secondary structure of the peptide is crucial for its interaction with the membrane. For example, simulations of a phylloseptin peptide predicted that an α-helical conformation allows for insertion into the lipid bilayer, whereas a non-structured, random coil conformation does not show significant docking. plos.orgresearchgate.net
Coarse-grained MD simulations, which simplify the representation of atoms to study larger systems over longer timescales, have also been instrumental in understanding peptide-membrane interactions. nih.gov These simulations can model the self-assembly of a lipid bilayer in the presence of an α-helical peptide, providing estimates of the free energy of insertion. nih.gov Such studies help to elucidate the physicochemical principles governing how these peptides partition into and orient within the membrane.
The insights gained from MD simulations, combined with experimental data from techniques like circular dichroism and solid-state NMR, contribute to a more comprehensive understanding of the molecular mechanisms underlying the antimicrobial activity of this compound and its analogs. ird.frnih.gov
Investigative Studies on Biological Activities
Antimicrobial Activity Research
While specific studies on Phylloseptin-9 are not detailed in the available research, the phylloseptin family, in general, is recognized for its antimicrobial properties. frontiersin.orgresearchgate.net The proposed mechanism of action for these peptides involves an initial electrostatic interaction with the negatively charged microbial cell membrane, followed by insertion into the membrane, leading to its disruption and subsequent cell death. nih.gov
Bactericidal and Bacteriostatic Effects on Gram-Positive Organisms
Research on various phylloseptin peptides has consistently shown potent activity against Gram-positive bacteria. dovepress.comfrontiersin.org For instance, related phylloseptins have demonstrated significant inhibitory and bactericidal effects against species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis. frontiersin.orgnih.gov This efficacy is often attributed to the structural characteristics of the Gram-positive bacterial cell wall, which may allow for more effective interaction with these cationic peptides. nih.govscielo.sa.cr
Bactericidal and Bacteriostatic Effects on Gram-Negative Organisms
The activity of phylloseptin peptides against Gram-negative bacteria is generally reported to be less potent compared to their effects on Gram-positive organisms. frontiersin.orgmdpi.com The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, is thought to present a more significant barrier to the action of many antimicrobial peptides. nih.gov However, some phylloseptins have shown activity against Gram-negative species like Escherichia coli, although typically at higher concentrations. nih.govmdpi.com
Antifungal Activity Investigations
Several members of the phylloseptin family have been investigated for their effects on fungal pathogens. frontiersin.orgmdpi.com Notably, activity against the yeast Candida albicans has been reported for various phylloseptin peptides, with some showing potent fungicidal effects. nih.govmdpi.com
Antiparasitic Activity Research
A number of phylloseptin peptides have been identified as having potential antiparasitic properties. nih.govplos.org Research has demonstrated the in vitro activity of certain phylloseptins against protozoan parasites such as Leishmania, Trypanosoma cruzi, and Plasmodium falciparum. nih.govplos.orgird.frembrapa.br The mechanism is believed to involve the disruption of the parasite's plasma membrane. nih.gov
Biofilm Inhibition and Eradication Mechanisms
The ability to inhibit and eradicate microbial biofilms is a significant area of antimicrobial research. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to conventional antibiotics. frontiersin.org Studies on phylloseptin peptides, such as Phylloseptin-PV1 and Phylloseptin-TO2, have shown that they can both prevent the formation of biofilms and eradicate established biofilms, particularly those of Staphylococcus aureus. frontiersin.orgmdpi.com The minimum biofilm eradication concentration (MBEC) for some phylloseptins has been found to be identical to their minimum inhibitory concentration (MIC) against planktonic bacteria. nih.gov
Anticancer Activity Research
In addition to antimicrobial activities, there is growing interest in the anticancer potential of phylloseptin peptides. nih.govresearchgate.net Several studies have revealed that certain phylloseptins can selectively inhibit the proliferation of various human cancer cell lines. frontiersin.orgnih.govmdpi.com For example, Phylloseptin-PBa demonstrated anti-proliferative activity against lung cancer (H460), prostate cancer (PC3), and neuroglioma (U251MG) cell lines, while showing lower cytotoxicity towards normal human cells. mdpi.comnih.gov This selectivity is thought to be due to differences in the cell membrane composition of cancer cells compared to normal cells, particularly the increased negative charge on the surface of cancer cells, which facilitates interaction with the cationic peptides. frontiersin.org Phylloseptin-PV1 has also shown antiproliferative effects against breast cancer (MCF-7), lung cancer (H157), and glioblastoma (U251MG) cell lines. frontiersin.orgnih.gov
Cytostatic and Cytotoxic Effects on Cancer Cell Lines
The phylloseptin family of peptides, isolated from the skin secretions of Phyllomedusinae subfamily leaf frogs, has demonstrated notable anti-proliferative effects against a range of human cancer cell lines. nih.govresearchgate.net These peptides generally consist of 19–21 amino acid residues and are characterized by a highly conserved N-terminal sequence and C-terminal amidation. nih.gov Their anticancer properties are a subject of growing interest due to their potential for selective action against tumor cells.
Several studies have highlighted the cytostatic and cytotoxic capabilities of specific phylloseptin analogues. For instance, Phylloseptin-PBa , a novel peptide from the purple-sided leaf frog (Phyllomedusa baltea), has shown significant activity against human lung cancer (H460), prostate cancer (PC3), and neurospongioma (U251MG) cell lines. nih.govmdpi.comnih.gov In contrast, it exhibited lower cytotoxicity against the normal human microvascular endothelial cell line (HMEC-1), suggesting a degree of selectivity for cancerous cells. nih.govmdpi.comnih.gov
Similarly, Phylloseptin-PV1 , from the white-lined leaf frog (Phyllomedusa vaillantii), displayed anti-proliferative activity against H157, MCF-7 (breast cancer), and U251MG cancer cell lines, while showing lower potency against the normal HMEC-1 cell line. researchgate.net Two other peptides, Phylloseptin-PTa and Phylloseptin-PHa , were found to have cytostatic effects on the non-small cell lung cancer cell line NCI-H157. nih.govmdpi.com
The cytotoxic efficacy of these peptides is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half. The IC50 values for various phylloseptin peptides against different cancer cell lines have been determined in several studies, underscoring their potential as anticancer agents. For example, Phylloseptin-PBa demonstrated IC50 values of 4.3 µM, 2.9 µM, and 1.8 µM against H460, PC3, and U251MG cells, respectively, after a 24-hour incubation period. mdpi.comnih.gov In comparison, its IC50 value against the normal HMEC-1 cell line was significantly higher at 36.6 µM. nih.gov
Interactive Data Table: Cytotoxic Activity of Phylloseptin Analogues on Cancer Cell Lines
| Peptide | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |
| Phylloseptin-PBa | H460 | Human Lung Cancer | 4.3 | mdpi.com, nih.gov |
| Phylloseptin-PBa | PC3 | Human Prostate Cancer | 2.9 | mdpi.com, nih.gov |
| Phylloseptin-PBa | U251MG | Human Neurospongioma | 1.8 | mdpi.com, nih.gov |
| Phylloseptin-PBa | HMEC-1 | Normal Human Microvascular Endothelial | 36.6 | nih.gov |
| Phylloseptin-PTa | NCI-H157 | Non-small Cell Lung Cancer | 6.73 | mdpi.com |
| Phylloseptin-PHa | NCI-H157 | Non-small Cell Lung Cancer | 14.10 | mdpi.com |
| Phylloseptin-PV1 | H157 | Non-small Cell Lung Cancer | Data not specified | researchgate.net |
| Phylloseptin-PV1 | MCF-7 | Human Breast Cancer | Data not specified | researchgate.net |
| Phylloseptin-PV1 | U251MG | Human Neurospongioma | Data not specified | researchgate.net |
Mechanisms of Selective Cancer Cell Interaction
The selective interaction of phylloseptin peptides with cancer cells is a key area of research, as it points to a potential for targeted cancer therapies with fewer side effects than conventional treatments. The primary mechanism underlying this selectivity is believed to be the electrostatic attraction between the cationic (positively charged) peptide and the anionic (negatively charged) surface of cancer cell membranes. nih.gov
Normal mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683), resulting in a neutral or slightly negative charge. In contrast, cancer cell membranes often have a higher concentration of anionic molecules, such as phosphatidylserine, on their outer leaflet. mdpi.com This difference in surface charge creates a preferential target for cationic antimicrobial peptides like the phylloseptins.
Once attracted to the cancer cell membrane, the amphipathic nature of the phylloseptin peptides, which possess both hydrophobic and hydrophilic regions, facilitates their insertion into and disruption of the cell membrane. nih.gov This interaction can lead to the formation of pores or other structural damage to the membrane, ultimately causing cell lysis and death. nih.gov This membrane-lytic activity is a common mechanism of action for many antimicrobial peptides.
The α-helical structure that phylloseptin peptides adopt in a membrane-like environment is also thought to be crucial for their cytotoxic activity. mdpi.comnih.gov This secondary structure positions the hydrophobic and hydrophilic amino acid residues on opposite sides of the helix, enhancing the peptide's ability to interact with and disrupt the lipid bilayer of the cell membrane.
Structure Activity Relationship Sar of Phylloseptin 9 and Analogues
Influence of Peptide Cationicity on Biological Function
Cationicity, the net positive charge of a peptide, is a critical determinant of its initial interaction with microbial membranes. The surfaces of bacterial and fungal cells are typically rich in negatively charged molecules, such as lipopolysaccharides and phospholipids (B1166683), creating an electrostatic attraction for cationic peptides. dovepress.comnih.gov This initial binding is a prerequisite for subsequent membrane disruption and cell death. dovepress.comtandfonline.com
Studies on Phylloseptin-9 analogues have consistently demonstrated that increasing the net positive charge can enhance antimicrobial activity. This is often achieved by substituting neutral or acidic amino acid residues with basic residues like lysine (B10760008) (Lys). dovepress.comnih.gov For instance, the substitution of alanine (B10760859) with lysine in an analogue of Phylloseptin-PHa (PSPHa), termed PSPHa1, resulted in increased antimicrobial potency against various microorganisms, including Staphylococcus aureus, Candida albicans, and methicillin-resistant S. aureus (MRSA). dovepress.comnih.gov This highlights the significant role of positive charges in augmenting the peptide's ability to bind to bacterial membranes. dovepress.com
Similarly, cationicity-enhanced analogues of phylloseptin-PT, another member of the phylloseptin family, showed significantly increased and broader-spectrum antimicrobial activity compared to the native peptide. mdpi.comresearchgate.net However, the relationship between cationicity and biological function is not linear. An optimal balance between charge and other physicochemical properties, such as hydrophobicity, is necessary to ensure effective antimicrobial action without a concomitant increase in toxicity to host cells. frontiersin.orgnih.gov
Table 1: Impact of Cationicity on the Antimicrobial Activity of Phylloseptin-PHa Analogues This table is interactive. You can sort and filter the data.
| Peptide | Amino Acid Sequence | Net Charge | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs C. albicans |
|---|---|---|---|---|
| PSPHa | FLSLIPHAISAVSALAKHL-NH2 | +3 | 16 | 32 |
| PSPHa1 | FLSLIPHK ISAVSALAKHL-NH2 | +4 | 8 | 16 |
| PSPHa4 | FLSLIPHI ISAVSI LAKHL-NH2 | +3 | 4 | 64 |
| PSPHa5 | FLSLIPHI ISAVSI LAKHK -NH2 | +4 | 8 | 32 |
MIC (Minimum Inhibitory Concentration) values are indicative of antimicrobial potency; lower values indicate higher potency. Data sourced from a study on Phylloseptin-PHa and its analogues. dovepress.comnih.gov
Role of Hydrophobicity and Hydrophobic Moment in Membrane Interaction
Hydrophobicity, the measure of a peptide's aversion to aqueous environments, plays a pivotal role in its ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.comnih.gov After the initial electrostatic attraction, the hydrophobic face of the amphipathic peptide interacts with the acyl chains of the membrane phospholipids, leading to membrane permeabilization and eventual cell lysis. dovepress.comnih.gov
Increasing the hydrophobicity of this compound analogues, often by substituting less hydrophobic residues with more hydrophobic ones like isoleucine (Ile), can enhance antimicrobial activity, particularly against certain types of bacteria. dovepress.com For example, the analogue PSPHa3, with increased hydrophobicity, demonstrated stronger activity against the Gram-positive bacterium S. aureus. dovepress.comnih.gov Highly hydrophobic analogues can disrupt the membrane integrity of S. aureus more rapidly and to a greater extent. dovepress.com
However, excessive hydrophobicity can lead to a loss of selectivity, increasing toxicity towards host cells, such as red blood cells (hemolytic activity). frontiersin.orgmdpi.com This is because the interaction with mammalian cell membranes, which are zwitterionic, is more dependent on hydrophobic interactions. dovepress.comnih.gov Therefore, a delicate balance between hydrophobicity and cationicity is essential for developing peptides with high antimicrobial potency and low host cell toxicity. frontiersin.orgnih.gov The hydrophobic moment, which quantifies the amphipathicity of a helical peptide, is also a crucial parameter, as it influences how the peptide orients itself upon membrane interaction. mdpi.comresearchgate.net
Table 2: Physicochemical Properties and Activity of Phylloseptin-PHa Analogues This table is interactive. You can sort and filter the data.
| Peptide | Hydrophobicity | Hydrophobic Moment | Helicity (%) | MIC (μg/mL) vs S. aureus |
|---|---|---|---|---|
| PSPHa | 0.536 | 0.612 | 55.4 | 16 |
| PSPHa1 | 0.489 | 0.603 | 58.2 | 8 |
| PSPHa2 | 0.589 | 0.625 | 60.1 | 8 |
| PSPHa3 | 0.631 | 0.633 | 62.5 | 4 |
| PSPHa4 | 0.727 | 0.601 | 65.3 | 4 |
| PSPHa5 | 0.680 | 0.615 | 68.1 | 8 |
Data derived from studies on Phylloseptin-PHa analogues. dovepress.comnih.gov
Impact of Amphipathicity on Activity and Selectivity
Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues in a peptide's secondary structure, typically an α-helix. This arrangement is fundamental to the mechanism of action of many antimicrobial peptides, including this compound. mdpi.commdpi.com The hydrophilic face, rich in cationic residues, interacts with the negatively charged head groups of the microbial membrane, while the hydrophobic face inserts into the lipid core. tandfonline.complos.org
The degree of amphipathicity, often quantified by the hydrophobic moment, is a key determinant of both antimicrobial activity and selectivity. mdpi.com A well-defined amphipathic structure is crucial for effective membrane disruption. mdpi.comnih.gov Helical wheel projections are commonly used to visualize the amphipathic character of these peptides. mdpi.commdpi.com
Enhancing the amphipathicity of an α-helical structure can lead to a non-selective membrane disruption effect, increasing activity against both bacterial and mammalian cells. dovepress.comnih.gov This underscores the importance of optimizing the amphipathic character to achieve selective toxicity towards pathogens. The balance between the cationic and hydrophobic faces of the helix dictates the peptide's orientation and depth of insertion into the membrane, thereby influencing its lytic activity. ird.fr
Correlation between Secondary Structure and Biological Potency
Phylloseptins, including this compound, are generally unstructured in aqueous solution but adopt an α-helical conformation in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govfrontiersin.org This induced folding is a critical step in their antimicrobial action. ird.fr The α-helical structure provides the necessary framework for the amphipathic arrangement of amino acid residues. mdpi.com
Circular dichroism (CD) spectroscopy is a key technique used to determine the secondary structure of these peptides. nih.govfrontiersin.org Studies have shown a strong correlation between the degree of α-helicity and biological potency. mdpi.com Analogues with a higher propensity to form a stable α-helix often exhibit enhanced antimicrobial activity. mdpi.comnih.gov For instance, the calculated α-helicity of Phylloseptin-PTa was found to be 0.34, contributing to its potent antimicrobial activity. nih.govmdpi.com
The stability of the helical structure can be influenced by various factors, including the specific amino acid sequence and post-translational modifications like C-terminal amidation, which can enhance helical stability at the membrane surface. nih.gov Some studies have explored the introduction of D-amino acids to modulate helicity and improve selectivity, as this can disrupt the helical structure and reduce unwanted interactions with host cell membranes. d-nb.info Ultimately, the ability to form a stable, amphipathic α-helix upon encountering a microbial membrane is a hallmark of potent phylloseptin peptides. plos.orgird.fr
Advanced Analytical and Biophysical Characterization
Chromatographic Techniques for Purification and Analysis (e.g., Reverse-Phase High-Performance Liquid Chromatography)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of phylloseptin peptides. embrapa.brmdpi.comnih.gov This method separates molecules based on their hydrophobicity. In the context of Phylloseptin-9 and its analogs, crude synthetic or natural extracts are often subjected to one or more rounds of RP-HPLC to achieve a high degree of purity. embrapa.brnih.govresearchgate.net
The process typically involves injecting the sample onto a C18 column, which contains a non-polar stationary phase. embrapa.brnih.govresearchgate.net A gradient of increasing organic solvent, commonly acetonitrile (B52724) containing a small percentage of trifluoroacetic acid (TFA), is then used to elute the bound peptides. embrapa.br The TFA acts as an ion-pairing agent to improve peak shape and resolution. The elution of the peptides is monitored by UV absorbance, typically at 214 nm and 280 nm. embrapa.brmdpi.com Fractions are collected and their molecular mass and purity are often confirmed by mass spectrometry. mdpi.comresearchgate.netnih.gov This purification is essential for subsequent structural and functional studies, ensuring that the observed activities are attributable to the peptide of interest. mdpi.com
| Parameter | Condition | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | embrapa.br |
| Column | Semi-preparative Vydac C18 (10 mm × 250 mm, 5 µm) | embrapa.br |
| Analytical 218TP54 (4.6 mm × 250 mm) | embrapa.br | |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | embrapa.br |
| Mobile Phase B | Acetonitrile with 0.1% TFA | embrapa.br |
| Gradient | Linear gradient of 0-80% B over 70 min, followed by 80-100% B over 20 min | embrapa.br |
| Detection | UV absorbance at 216 nm and 280 nm | embrapa.br |
Spectroscopic Methods for Structural Insight (e.g., Circular Dichroism, Solution NMR)
Spectroscopic techniques are invaluable for elucidating the secondary and tertiary structure of this compound. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods employed for this purpose. nih.gov
Circular Dichroism (CD) spectroscopy is used to determine the secondary structure of peptides in various environments. dovepress.com In aqueous solutions, phylloseptin peptides often exhibit a random coil conformation. nih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they typically adopt an α-helical structure. dovepress.comresearchgate.net This is characterized by distinct negative bands in the CD spectrum at approximately 208 and 222 nm and a positive band around 193 nm. dovepress.com The degree of helicity can be influenced by the specific amino acid sequence and the surrounding environment. nih.gov
Solution Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution three-dimensional structural information. nih.gov For phylloseptin peptides, 2D NMR experiments are conducted in membrane-mimetic environments like detergent micelles (e.g., sodium dodecyl sulfate (B86663), SDS) to determine the peptide's structure when interacting with a lipid interface. acs.org These studies have consistently shown that phylloseptins, including by extension this compound, fold into an amphipathic α-helix. nih.gov This structure is crucial for their biological activity, allowing the hydrophobic face of the helix to interact with the lipid core of the microbial membrane. researchgate.net
| Technique | Environment | Observed Secondary Structure of Phylloseptins | Key Spectral Features | Reference |
| Circular Dichroism (CD) | Aqueous Solution | Random coil and β-sheet mix | Negative band at ~200 nm | nih.gov |
| Membrane-mimetic (e.g., TFE, lipid vesicles) | α-helical | Negative bands at ~208 nm and ~222 nm, positive band at ~193 nm | dovepress.com | |
| Solution NMR | Membrane-mimetic (e.g., SDS micelles) | Amphipathic α-helix | Provides detailed 3D atomic coordinates | nih.govacs.org |
Calorimetric Techniques for Membrane Interaction Thermodynamics (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the interactions between peptides and lipid membranes. nih.govdoi.org DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information on the phase transitions of lipid bilayers. doi.orgmdpi.com By observing how a peptide affects the thermotropic properties of model membranes (multilamellar vesicles, MLVs), insights into its mechanism of action can be gained. researchgate.netnih.gov
For phylloseptins, DSC studies have been performed using MLVs composed of zwitterionic lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and anionic lipids like 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) to mimic eukaryotic and prokaryotic membranes, respectively. researchgate.netnih.gov Studies on related phylloseptins show that these peptides can disrupt the acyl chain packing of anionic lipid bilayers. researchgate.netnih.gov This interaction can lead to a broadening of the main phase transition peak and a decrease in the transition enthalpy (ΔH), indicating a disordering of the lipid chains. mdpi.com These findings support a mechanism where the peptide perturbs the integrity of the bacterial membrane. researchgate.netnih.gov
| Technique | Model Membrane | Observed Effect of Phylloseptins | Thermodynamic Parameters Measured | Reference |
| Differential Scanning Calorimetry (DSC) | Anionic MLVs (e.g., DMPG) | Disruption of acyl chain packing, potential phase separation | Transition temperature (Tm), Enthalpy (ΔH) | researchgate.netnih.gov |
| Zwitterionic MLVs (e.g., DMPC) | Weaker interaction compared to anionic membranes | Transition temperature (Tm), Enthalpy (ΔH) | nih.gov |
Microscopic Techniques for Morphological Assessment (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of microbial cells and to assess the damage caused by antimicrobial peptides like this compound. microbenotes.comresearchgate.net SEM provides high-resolution images that can reveal changes in cell shape, surface texture, and integrity following peptide treatment. microbenotes.com
In studies involving antimicrobial peptides, SEM is used to compare untreated control bacteria with those exposed to the peptide. frontiersin.org Untreated bacteria typically exhibit a smooth, intact surface. In contrast, bacteria treated with membrane-active peptides like phylloseptins may show significant morphological alterations, such as membrane blebbing, wrinkling, and eventual lysis. nih.gov These observations provide direct visual evidence of the peptide's membrane-disrupting mechanism of action. nih.gov
Computational Approaches for Structural Prediction and Interaction Modeling (e.g., I-TASSER, SWISS-MODEL)
Computational modeling serves as a valuable tool to predict the three-dimensional structure of this compound and to model its interactions with membranes. researchgate.net Tools like I-TASSER (Iterative Threading ASSEmbly Refinement) and SWISS-MODEL are widely used for this purpose. researchgate.netnih.gov
I-TASSER is a hierarchical method that predicts protein structure and function by identifying structural templates from the Protein Data Bank (PDB) and constructing full-length atomic models. It is particularly useful for proteins that may not have a close homolog with a known structure. plos.org
SWISS-MODEL is a homology modeling server that builds a 3D model of a target protein based on the experimental structure of a related homologous protein (the template). nih.gov Given the conserved nature of the phylloseptin family, SWISS-MODEL can be an effective tool for generating a structural model of this compound if a template from a related phylloseptin is available. nih.govstackexchange.com
These computational models can then be used for molecular dynamics simulations to study the peptide's interaction with model lipid bilayers in silico, providing a dynamic view of the insertion and membrane disruption process.
| Computational Tool | Approach | Application for this compound | Reference |
| I-TASSER | Template-based fragment assembly and refinement | Predicts 3D structure even without close homologs | plos.org |
| SWISS-MODEL | Homology modeling | Builds 3D model based on a known template structure of a related phylloseptin | researchgate.netnih.gov |
Comparative Genomics and Peptidomics of Phylloseptin Family
Identification of Novel Phylloseptin Peptides from Diverse Sources
The primary sources for the discovery of novel phylloseptins are the skin secretions of frogs from the Phyllomedusinae subfamily. mdpi.comnih.gov Researchers typically obtain these secretions through mild electrical stimulation, a non-harmful method that prompts the release of a complex mixture of bioactive compounds. embrapa.br
The process of identifying new phylloseptins involves a combination of "shotgun" cloning and mass spectrometry. frontiersin.org Molecular cloning, specifically using techniques like 3'- and 5'-RACE (Rapid Amplification of cDNA Ends), allows for the sequencing of the precursor-encoding cDNAs from a skin secretion-derived cDNA library. mdpi.commdpi.com This reveals the full amino acid sequence of the prepropeptide, which includes a signal peptide, an acidic pro-region, and the mature peptide sequence. frontiersin.orgmdpi.com
Peptidomic analysis, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the components of the crude secretion, followed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) for peptide sequencing, confirms the presence and primary structure of the mature peptides. mdpi.complos.org This dual approach ensures that the identified peptides are not just theoretical products of gene translation but are actually expressed and processed in the frog's skin. nih.gov
Novel phylloseptins have been identified from a variety of Phyllomedusa species, each adding to the known diversity of this peptide family. For instance:
Phylloseptin-PV1 (PPV1) was discovered in the skin secretions of the white-lined leaf frog, Phyllomedusa vaillantii. frontiersin.org
Phylloseptin-PBa was identified from the Peruvian purple-sided leaf frog, Phyllomedusa baltea. mdpi.com
Phylloseptin-PTa and Phylloseptin-PHa were found in the skin secretions of Phyllomedusa tarsius and Pithecopus hypochondrialis (formerly Phyllomedusa hypochondrialis), respectively. nih.govnih.gov
Five novel phylloseptins, PLS-S2 to -S6 , were identified in the painted-belly leaf frog, Phyllomedusa sauvagii. ird.fr
Table 1: Examples of Novel Phylloseptin Peptides and Their Sources
| Peptide Name | Source Organism | Method of Identification | Reference |
|---|---|---|---|
| Phylloseptin-PV1 | Phyllomedusa vaillantii | "Shotgun" cloning and mass spectrometry | frontiersin.org |
| Phylloseptin-PBa | Phyllomedusa baltea | cDNA library screening and MS/MS | mdpi.com |
| Phylloseptin-PTa | Phyllomedusa tarsius | Transcriptomic and peptidomic studies | nih.govnih.gov |
| Phylloseptin-PHa | Pithecopus hypochondrialis | Transcriptomic and peptidomic studies | nih.govnih.gov |
| PLS-S2 to S6 | Phyllomedusa sauvagii | Transcriptomic and peptidomic analysis | ird.fr |
| Phylloseptin-PT | Phyllomedusa tarsius | Molecular cloning and MS/MS sequencing | mdpi.comsemanticscholar.org |
Sequence Alignment and Homology Analysis within the Phylloseptin Family
Sequence alignment is a fundamental tool in the comparative analysis of the phylloseptin family, revealing conserved regions and points of variation that are crucial for understanding their evolutionary relationships and functional divergence. amnh.org Members of the phylloseptin family exhibit a highly conserved architecture in their biosynthetic precursors. mdpi.com This typically consists of a 22-residue signal peptide, a 22-residue acidic "spacer" domain, and a 19-21 residue mature peptide region. frontiersin.orgmdpi.com
The N-terminal region of the mature peptides is remarkably conserved, often featuring the sequence FLSL(I/L)P. nih.govfrontiersin.org This conservation suggests a critical role for this motif in the peptide's function, likely related to the initial interaction with microbial membranes. In contrast, the C-terminal region of phylloseptins shows a high degree of variation. nih.gov This variability is a key contributor to the functional diversification within the family. Another common feature is the presence of a C-terminal glycine (B1666218) residue in the precursor, which acts as a donor for post-translational amidation, a modification considered essential for the antimicrobial activity of many phylloseptins. mdpi.commdpi.com
Homology analyses, often performed using tools like FASTA, are used to compare newly identified phylloseptin sequences against existing databases. embrapa.br This not only confirms their classification within the phylloseptin family but also highlights the subtle differences that can lead to significant changes in biological activity. For example, despite high sequence homology, different phylloseptins can display varied antimicrobial potency and selectivity. vulcanchem.com
Correlation of Structural Features with Functional Diversification
The functional diversity of phylloseptins is intimately linked to their structural characteristics, particularly their primary sequence and the resulting physicochemical properties like cationicity, hydrophobicity, and amphipathicity. Phylloseptins are known to adopt an α-helical conformation in membrane-mimetic environments, a feature crucial for their antimicrobial action. vulcanchem.commdpi.com This amphipathic α-helix positions hydrophobic and hydrophilic residues on opposite faces, facilitating membrane interaction and disruption. embrapa.brird.fr
The variation in the C-terminal region directly influences these properties. For instance, the number and position of cationic residues, such as lysine (B10760008) (K) and histidine (H), determine the peptide's net positive charge. nih.govvulcanchem.com This charge is critical for the initial electrostatic attraction to the negatively charged components of microbial membranes. ird.fr
Studies on different phylloseptins have demonstrated this structure-function relationship:
Phylloseptin-1, -2, and -3 show differences in their three-dimensional structures that correlate with sequence variations in the last six C-terminal residues. nih.gov These subtle changes in amino acid composition and charge affect their membrane interactions and biological activities. nih.gov
In the Phylloseptin-S (PLS-S) series from P. sauvagii, PLS-S1, -S2, and -S4 are highly potent, while PLS-S3 and -S5 are almost inactive. ird.fr These differences in activity are attributed to variations in their net charge, α-helical folding propensity, and the degree of amphipathicity. ird.fr
Rational design of Phylloseptin-PHa analogs has shown that balancing hydrophobicity and charge is key to determining the selectivity of its bioactivities. nih.gov
The hydrophobicity of these peptides also plays a dual role. While essential for membrane insertion, excessive hydrophobicity can lead to higher toxicity against mammalian cells, limiting their therapeutic potential. plos.orgnih.gov Therefore, the balance between these structural features is a critical determinant of a phylloseptin's efficacy and selectivity.
Evolutionary Pressures Driving Phylloseptin Diversity and Conservation
The diversity observed within the phylloseptin family is a product of evolutionary pressures that drive both the conservation of essential structural elements and the diversification of others. The strong conservation of the precursor's signal peptide and N-terminal pro-regions across different frog species indicates a shared evolutionary origin for these peptides. mdpi.comnih.gov This suggests that the machinery for producing and processing these peptides is ancient and has been maintained over time.
The high variability in the mature peptide region, especially at the C-terminus, points to a rapid evolutionary divergence. This is likely driven by the need for the host to adapt to a constantly changing array of microbial pathogens in its environment. imrpress.comfrontiersin.org The "arms race" between the frog's defense system and evolving microbes would favor the generation of a diverse arsenal (B13267) of AMPs with different specificities and potencies. Gene duplication events are a likely mechanism for generating this diversity, allowing for the original peptide to retain its function while the duplicated copy is free to mutate and potentially acquire novel activities. nih.gov
The conservation of the N-terminal FLSL(I/L)P motif underscores its fundamental importance for the general mechanism of action of phylloseptins. nih.govfrontiersin.org Meanwhile, the diversification at the C-terminus allows for the "fine-tuning" of the peptide's activity against specific microbial targets or in different physiological conditions. For example, the presence of histidine residues can make the peptide's activity pH-dependent. ird.fr This evolutionary strategy of conserving a core functional domain while allowing for hypervariability in other regions enables the frog to maintain a robust yet adaptable chemical defense system.
Future Research Directions and Potential Applications
Development of Novel Peptide-Based Research Tools
The unique structure and membrane-targeting activity of Phylloseptin-9 make it an excellent template for the development of novel peptide-based research tools. By systematically modifying its amino acid sequence, researchers can create a library of analogues to probe fundamental biological processes.
Rational design and solid-phase peptide synthesis are the primary methods for creating these research tools. mdpi.commdpi.comresearchgate.net Modifications often involve substituting specific amino acids to alter physicochemical properties like charge and hydrophobicity. mdpi.comresearchgate.net For instance, analogues of the closely related Phylloseptin-PHa were designed to study the structure-activity relationship (SAR), providing insights into how these peptides interact with cell membranes. researchgate.netdovepress.com These synthetic analogues serve as molecular probes to investigate mechanisms of antimicrobial action, membrane permeabilization, and cytotoxicity. researchgate.net The development of such peptide derivatives based on the this compound scaffold can help elucidate the specific features that govern peptide-lipid interactions and cellular selectivity.
Strategies for Overcoming Peptide Stability and Delivery Challenges in Research Settings
A significant hurdle in the use of peptides for research applications is their inherent instability. researchgate.netmdpi.com Peptides are susceptible to degradation by proteases, such as trypsin, and have short half-lives in biological media like serum. mdpi.comresearchgate.netnih.gov This instability can significantly impact their therapeutic index and reproducibility in experimental settings. researchgate.net
Several strategies are being explored to enhance the stability of phylloseptins and related peptides for research purposes.
Diastereomer Synthesis: A primary strategy involves the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.com D-amino acids are not recognized by common proteases, making the resulting peptide analogues resistant to enzymatic degradation and thus increasing their half-life and bioavailability. mdpi.commdpi.comresearchgate.net For example, D-lysine has been incorporated into phylloseptin analogues to improve stability while retaining potent antimicrobial activity. mdpi.comresearchgate.net
Structural Modifications: C-terminal amidation, a natural feature of phylloseptins, contributes to stability by protecting against carboxypeptidases. nih.gov Further modifications, such as backbone cyclization, can also be explored to create more robust research tools. americanpharmaceuticalreview.com
Formulation Approaches: For in vitro studies, formulation of peptides with protective excipients can enhance their stability in complex media. americanpharmaceuticalreview.com
These strategies are crucial for developing reliable peptide tools that maintain their structural integrity and function throughout the course of an experiment.
| Strategy | Mechanism | Research Benefit |
| D-Amino Acid Substitution | Renders peptide resistant to proteolytic enzymes. mdpi.commdpi.com | Increased half-life and bioavailability in complex biological media (e.g., cell culture with serum). mdpi.comresearchgate.net |
| C-Terminal Amidation | Protects against degradation by carboxypeptidases. nih.gov | Enhanced stability and cationicity, improving antimicrobial activity. nih.gov |
| Backbone Cyclization | Constrains peptide conformation, reducing susceptibility to proteolysis. americanpharmaceuticalreview.com | Improved structural stability and potentially increased target affinity. |
Exploration of Synergistic Research Combinations with Other Bioactive Molecules
Investigating the synergistic potential of this compound with other bioactive molecules can open new avenues for fundamental research. While specific studies on this compound are limited, research on related peptide families, such as dermaseptins, has shown that combining them with other antimicrobial agents can result in a dramatic increase in potency. researchgate.net
The exploration of such combinations in a research setting could focus on:
Probing Antimicrobial Resistance: Using this compound in combination with conventional antibiotics to study how membrane-active peptides can overcome resistance mechanisms in bacteria.
Elucidating Mechanisms of Action: Studying how this compound interacts with other molecules at the membrane interface. For example, combining it with other AMPs could reveal complex formation and novel modes of membrane disruption. nih.gov
Enhancing Biofilm Disruption: Investigating synergy with enzymes or other compounds known to degrade the extracellular matrix of biofilms, a complex biological system that phylloseptins are known to act against. mdpi.commdpi.com
These synergistic studies could provide a deeper understanding of antimicrobial action and the complex interplay between different bioactive molecules in biological systems.
Design Principles for Next-Generation Bioactive Peptides in Basic Research
The design of novel bioactive peptides based on the this compound template is guided by several key principles derived from extensive structure-activity relationship studies of the phylloseptin family. researchgate.nettandfonline.com The primary goal is to optimize the peptide's therapeutic index—maximizing its desired activity (e.g., antimicrobial) while minimizing undesired effects (e.g., cytotoxicity to mammalian cells). mdpi.com
Key design principles include:
Balancing Cationicity and Hydrophobicity: The antimicrobial efficacy of phylloseptins is closely tied to their net positive charge (cationicity) and hydrophobicity. researchgate.netdovepress.com Increasing cationicity, often by substituting neutral amino acids with positively charged residues like lysine (B10760008), enhances the initial electrostatic attraction to negatively charged microbial membranes. mdpi.commdpi.com However, this must be balanced, as excessive hydrophobicity can lead to non-specific membrane disruption and increased toxicity to host cells. researchgate.net
Optimizing Amphipathicity: The ability to form an amphipathic α-helix upon membrane interaction is critical. tandfonline.com This structure segregates hydrophobic and hydrophilic residues into distinct faces, facilitating membrane insertion and disruption. embrapa.br Helical wheel projections are used as a predictive tool in the design process to ensure analogues retain or enhance this amphipathic character. mdpi.com
Enhancing Stability: As discussed previously, incorporating non-natural amino acids (e.g., D-isomers) is a crucial design principle for creating peptides that are stable enough for use in extended research protocols. mdpi.comresearchgate.net
By applying these principles, researchers can rationally design next-generation peptides derived from this compound that serve as highly specific and potent tools for basic research.
| Design Principle | Objective | Example Modification |
| Increase Cationicity | Enhance attraction to microbial membranes. mdpi.com | Substitute neutral residues (e.g., Serine) with Lysine. mdpi.com |
| Balance Hydrophobicity | Optimize membrane interaction without high cytotoxicity. researchgate.netdovepress.com | Strategic placement of hydrophobic residues (e.g., Alanine (B10760859), Leucine). researchgate.net |
| Maintain Amphipathicity | Ensure proper folding and insertion into membranes. tandfonline.com | Use helical wheel projections to guide substitutions. mdpi.com |
| Improve Stability | Increase resistance to enzymatic degradation. researchgate.net | Replace L-amino acids with D-amino acids. mdpi.com |
Investigation of this compound in Complex Biological Systems for Fundamental Understanding
This compound and its rationally designed analogues are valuable tools for investigating complex biological systems to gain fundamental insights. Their primary mode of action, the disruption of cell membranes, allows them to be used as probes to explore the biophysical and biochemical differences between various cell types. embrapa.brplos.org
Research applications in this area include:
Model Membrane Studies: Using techniques like differential scanning calorimetry with model lipid vesicles (e.g., zwitterionic DMPC for eukaryotic models and anionic DMPG for prokaryotic models) to understand how the peptide affects membrane fluidity and phase behavior. plos.orgird.fr This provides a fundamental understanding of its lipid selectivity.
Cancer Cell Selectivity: The membranes of many cancer cells have a higher negative charge than normal mammalian cells. frontiersin.org Investigating the cytotoxic effects of this compound analogues on cancer cell lines (e.g., H157, MCF-7) versus normal cell lines (e.g., HMEC-1) can help elucidate the mechanisms of cancer cell selectivity and provide insights into membrane biology. mdpi.comfrontiersin.orgspandidos-publications.com
Biofilm Eradication: Biofilms are structurally complex communities of bacteria encased in a self-produced matrix. mdpi.com Studying the efficacy of this compound in disrupting established biofilms can provide fundamental knowledge about the challenges of antimicrobial penetration and action in these resilient systems. mdpi.comnih.gov
Through these investigations, this compound serves not just as a potential antimicrobial agent but as a sophisticated molecular tool for dissecting complex biological phenomena at the cellular and subcellular levels.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the secondary structure of Phylloseptin-9 in different solvent environments?
- Methodological Answer : Circular dichroism (CD) spectroscopy is the gold standard for analyzing secondary structures (e.g., α-helical content) of peptides like Phylloseptin-8. Solvent conditions (e.g., membrane-mimetic environments using SDS micelles) should replicate physiological contexts. Nuclear magnetic resonance (NMR) can supplement CD data for residue-specific structural insights. Ensure purity (>95% via HPLC) and correct peptide folding by validating with mass spectrometry and reverse-phase chromatography .
- Data Reporting : Include solvent system details, temperature, and pH in methods. Tables should compare α-helical percentages across solvents (e.g., water vs. 30% TFE) .
Q. How should researchers design in vitro assays to evaluate the antimicrobial efficacy of this compound against Gram-negative bacteria?
- Experimental Design : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls:
- Positive: Polymyxin B (for Gram-negative reference).
- Negative: Solvent-only wells.
- Test strains: Prioritize clinically relevant pathogens (e.g., E. coli ATCC 25922).
- Key Considerations : Account for peptide stability in culture media (e.g., cation-adjusted Mueller-Hinton broth) and potential interactions with divalent cations. Replicate experiments ≥3 times with statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in the reported hemolytic activity of this compound across different studies?
- Contradiction Analysis : Variability often arises from assay conditions:
- Erythrocyte source : Human vs. animal RBCs (e.g., sheep) differ in membrane lipid composition.
- Incubation time : Short-term assays (<1 hour) may underestimate hemolysis.
- Peptide concentration : Normalize to molarity, not µg/mL, due to molecular weight variations.
Q. What strategies are effective in enhancing the metabolic stability of this compound in physiological conditions without compromising its antimicrobial efficacy?
- Methodological Approaches :
- Amino acid substitution : Replace protease-sensitive residues (e.g., Lys/Arg) with D-amino acids or non-natural analogs.
- Lipidation : N-terminal fatty acid conjugation to improve serum stability.
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles to shield from enzymatic degradation.
Data Presentation and Reproducibility Guidelines
-
Tables :
Structural Analysis Technique Key Output Limitations Circular Dichroism (CD) α-helical content (%) Limited to soluble peptides; requires high purity NMR Spectroscopy Residue-specific folding Expensive; time-intensive Molecular Dynamics Simulation Membrane interaction dynamics Computational resource-heavy -
Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (CD, NMR) in public repositories like Zenodo. For synthesis, specify solid-phase peptide synthesis (SPPS) protocols, including resin type and cleavage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
